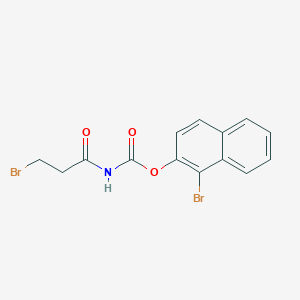

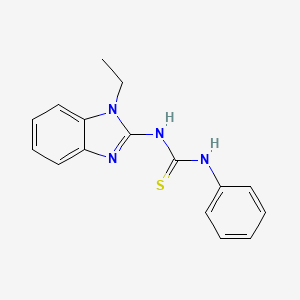

1-bromo-2-naphthyl (3-bromopropanoyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Bromo-2-naphthyl (3-bromopropanoyl)carbamate is a chemical compound that belongs to a class of organic compounds known as naphthyl carbamates. These compounds are of interest due to their varied chemical properties and potential applications in different fields of chemistry.

Synthesis Analysis

The synthesis of related naphthyl carbamates, like 1-carbamatoalkyl-2-naphthols, has been achieved using Bronsted acidic ionic liquids as catalysts, offering advantages like high yields, short reaction times, and simple work-up procedures (Zare, Yousofi, & Moosavi-Zare, 2012). Another approach involves the condensation of β-naphthol with arylaldehydes and alkyl carbamates or amides (Shaterian & Hosseinian, 2014).

Molecular Structure Analysis

The molecular structure of similar naphthyl carbamate derivatives has been studied using techniques like single-crystal X-ray diffraction. These studies reveal insights into the crystalline forms and molecular arrangements of these compounds, which can be crucial for understanding their chemical behavior (Salunke-Gawali et al., 2014).

Chemical Reactions and Properties

Naphthyl carbamates participate in various chemical reactions, including condensation reactions with aldehydes and other carbamates. These reactions are often facilitated by catalysts like ionic liquids and lead to a range of products with potential applications (Song et al., 2013).

Physical Properties Analysis

The physical properties of naphthyl carbamates like solubility, melting point, and crystalline structure are influenced by their molecular arrangement and functional groups. Studies on similar compounds provide insights into these properties, which are essential for their practical application and handling (Patil, Pathan, & Zangade, 2021).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with other compounds, are crucial for understanding the potential uses of naphthyl carbamates. Research on related compounds, like bromo derivatives of naphthols, provides valuable information on these aspects (Kasper et al., 1988).

科学的研究の応用

Synthesis and Catalysis

- A novel ionic liquid, 1,3-disulfonic acid imidazolium hydrogen sulfate, was synthesized and utilized as a highly efficient catalyst for the preparation of 1-carbamatoalkyl-2-naphthols under solvent-free conditions, demonstrating its potential in green chemistry and organic synthesis (Zare, Yousofi, & Moosavi-Zare, 2012).

Environmental and Health Monitoring

- A study focused on the spectrofluorimetric determination of carbaryl and 1-naphthol in micellar media, highlighting the application of these compounds in environmental and health monitoring due to their association with potential adverse health impacts including neurological disorders and cancer (Ayala, Afonso, & González, 1991).

Detection and Analysis Techniques

- Eu3+ functionalized metal-organic frameworks were investigated for the effective detection of 1-naphthol, a biomarker for carbaryl in human urine. This study showcases the application of advanced materials for sensitive and rapid detection of environmental contaminants (Qin & Yan, 2018).

Photophysics and Materials Science

- Research into the photoarylation/alkylation of bromonaphthols has provided insights into the generation and reactivity of electrophilic carbene intermediates, contributing to the understanding of photochemistry and materials science (Pretali, Doria, Verga, Profumo, & Freccero, 2009).

Carbaryl Metabolic Pathway

- An evolutionary analysis of the carbaryl metabolic pathway in Pseudomonas sp. strain C5pp revealed the genetic organization and potential horizontal gene transfer events involved in the acquisition and assembly of the carbaryl degradation pathway, underscoring the importance of microbial processes in pesticide degradation and environmental remediation (Trivedi, Jangir, Sharma, & Phale, 2016).

特性

IUPAC Name |

(1-bromonaphthalen-2-yl) N-(3-bromopropanoyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Br2NO3/c15-8-7-12(18)17-14(19)20-11-6-5-9-3-1-2-4-10(9)13(11)16/h1-6H,7-8H2,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSONQWSJCVGYHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Br)OC(=O)NC(=O)CCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Br2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-bromonaphthalen-2-yl) N-(3-bromopropanoyl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B5598739.png)

![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5598747.png)

![2-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5598755.png)

![N-cyclopropyl-2-phenyl-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5598767.png)

![(3S*,4R*)-4-(3-fluorophenyl)-1-[(1-methyl-1H-indol-4-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5598777.png)

![N-[4-(aminosulfonyl)phenyl]-3-fluorobenzamide](/img/structure/B5598778.png)

![2-{3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5598792.png)

![N-(2-methoxy-5-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5598803.png)

![1-(ethylthio)-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indole-2-carbonitrile](/img/structure/B5598826.png)